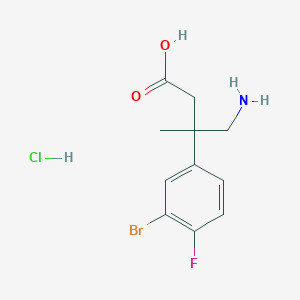
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of glutamic acid and belongs to the class of non-NMDA (N-methyl-D-aspartate) receptor agonists. AMPA is known for its ability to stimulate the central nervous system and has been studied for its potential use in treating various neurological disorders.
Mécanisme D'action
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride works by binding to the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor, which is a type of ionotropic glutamate receptor found in the central nervous system. This binding results in the opening of ion channels, leading to the influx of cations such as sodium and calcium into the neuron. This influx of ions results in the depolarization of the neuron, leading to the propagation of the action potential and the release of neurotransmitters.
Biochemical and Physiological Effects
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride can enhance long-term potentiation, which is a process that is critical for learning and memory. Additionally, 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride in lab experiments is its ability to selectively activate the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor. This selectivity allows researchers to study the specific effects of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride on the central nervous system without the interference of other neurotransmitters. However, one limitation of using 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride in lab experiments is its potential toxicity. High concentrations of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride can lead to excitotoxicity, which is a process that can result in cell death.
Orientations Futures
There are several future directions for research on 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride. One potential direction is the development of new drugs that target the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor for the treatment of neurological disorders. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride and its potential use in preventing neurodegenerative diseases. Finally, studies are needed to investigate the potential side effects of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride and its long-term safety profile.
Conclusion
In conclusion, 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in treating neurological disorders. Its ability to selectively activate the 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride receptor and enhance cognitive function makes it an attractive target for drug development. However, further research is needed to fully understand the mechanisms underlying its effects and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride involves the reaction between 3-bromo-4-fluoroaniline and 3-methyl-2-oxopentanoic acid in the presence of a coupling reagent. The product is then purified through recrystallization and converted to its hydrochloride salt form.
Applications De Recherche Scientifique
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride has been extensively studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Studies have shown that 4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride can enhance cognitive function, improve memory, and reduce the severity of seizures.
Propriétés
IUPAC Name |
4-amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2.ClH/c1-11(6-14,5-10(15)16)7-2-3-9(13)8(12)4-7;/h2-4H,5-6,14H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAFQWOFVYOWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C1=CC(=C(C=C1)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(3-bromo-4-fluorophenyl)-3-methylbutanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2950450.png)
![2-[(2-fluorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950451.png)



![2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2950459.png)

![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2950462.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2950465.png)
![N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950466.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2950468.png)